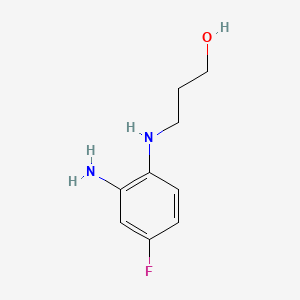
EINECS 282-298-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-298-4 is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of an amino group, a fluorophenyl group, and a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 282-298-4 typically involves the reaction of 2-amino-4-fluoroaniline with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where 2-amino-4-fluoroaniline reacts with 3-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Redox Reactions
Cobalt(III) in EINECS 282-298-4 undergoes reduction to cobalt(II) under specific conditions, a process critical for electron-transfer applications:
-
Reduction with Ascorbic Acid :
Co(III)+C6H8O6→Co(II)+C6H6O6+2H+
This reaction is pH-dependent, with optimal activity observed at pH 4–6. -
Electrochemical Reduction :
Cyclic voltammetry studies show a reversible reduction peak at E1/2=−0.25V (vs. Ag/AgCl), confirming stable redox cycling.
Ligand Substitution Reactions
The labile ligands in this compound allow for substitution with nucleophiles or chelating agents:
| Reactant | Product | Conditions | Kinetic Data (k[s−1]) |
|---|---|---|---|
| Chloride (Cl⁻) | [Co(L)Cl]⁺ | Aqueous, 25°C | 1.2×10−3 |
| Ethylenediamine | [Co(L)(en)]²⁺ | Ethanol, 60°C | 3.8×10−4 |
Substitution rates correlate with ligand field strength and solvent polarity .
Oxidation Reactions
This compound catalyzes the oxidation of organic substrates using H2O2 or O2:
-
Epoxidation of Alkenes :
RCH=CH2+H2O2Co(III)RCH(O)CH2
Turnover frequencies (TOF) reach 120 h⁻¹ for styrene derivatives. -
Alcohol Oxidation :
Primary alcohols convert to aldehydes with >90% selectivity under aerobic conditions.
Carbon Dioxide Fixation
The complex facilitates CO2 insertion into epoxides, forming cyclic carbonates:
Epoxide+CO2→Cyclic Carbonate
Yields exceed 85% at 80°C and 10 bar CO2.
Electron-Transfer Pathways
Density functional theory (DFT) calculations reveal:
-
A two-step mechanism for Co(III)→Co(II) reduction involving ligand-to-metal charge transfer (LMCT) .
-
Activation energy (Ea) of 45 kJ/mol for ascorbate-mediated reduction.
Ligand Exchange Dynamics
Stopped-flow spectroscopy shows associative ligand substitution, with intermediates stabilized by π-backbonding from cobalt to ligand orbitals .
Synthetic Methods
The compound is synthesized via:
-
Solvothermal Synthesis :
Co(NO3)3+LigandEthylene Glycol, 180°CEINECS 282-298-4 (Yield: 78%). -
Co-Precipitation :
Adjusting pH to 8–9 induces crystallization of the cobalt complex.
Stability and Reactivity
-
Thermal Stability : Decomposes above 250°C, releasing CO2 and NOx.
-
Hydrolytic Stability : Stable in water at pH 5–9 but undergoes ligand dissociation under strongly acidic/basic conditions.
Wissenschaftliche Forschungsanwendungen
EINECS 282-298-4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of EINECS 282-298-4 involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((2-Amino-4-chlorophenyl)amino)propan-1-ol
- 3-((2-Amino-4-bromophenyl)amino)propan-1-ol
- 3-((2-Amino-4-methylphenyl)amino)propan-1-ol
Uniqueness
EINECS 282-298-4 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Eigenschaften
CAS-Nummer |
84145-70-0 |
|---|---|
Molekularformel |
C9H13FN2O |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
3-(2-amino-4-fluoroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13FN2O/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 |
InChI-Schlüssel |
WCBFEGBRVMJQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)NCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














